The Hras-1Y i-motif Probe-1 originates from research focusing on the HRAS gene's promoter region, which contains multiple non-B DNA structures, including G-quadruplexes and i-motifs. These structures are classified as non-canonical nucleic acid conformations, which are essential for gene regulation and expression. The specific sequence of the Hras-1Y probe allows it to fold into an i-motif under physiological conditions, making it a valuable tool for studying gene expression dynamics and potential therapeutic applications .
The synthesis of the Hras-1Y i-motif Probe-1 involves standard phosphoramidite chemistry used in oligonucleotide synthesis. The process includes:
The resulting oligonucleotide can then be characterized by techniques such as mass spectrometry and gel electrophoresis to confirm its identity and integrity .
The molecular structure of Hras-1Y features a unique arrangement where cytosines form hemi-protonated base pairs, leading to a four-stranded configuration. This structure is sensitive to pH changes, folding into an i-motif at acidic pH levels (around pH 5). Key structural data include:
Hras-1Y can participate in various chemical reactions, primarily involving ligand binding studies. Notably:
The mechanism of action for the Hras-1Y i-motif involves its ability to act as a regulatory element within the HRAS promoter. The key processes include:
The physical properties of Hras-1Y include:
Chemical properties include:
The Hras-1Y i-motif Probe-1 has several scientific applications:
i-Motifs are non-canonical DNA secondary structures formed by cytosine-rich sequences. Their defining feature is the intercalation of hemiprotonated cytosine-cytosine (C•CH⁺) base pairs, creating a unique quadruplex architecture. Each C•CH⁺ pair involves three hydrogen bonds, with the protonated cytosine N3 donating a hydrogen bond to the carbonyl oxygen (O2) of the complementary cytosine. These pairs intercalate in an antiparallel fashion, forming a core structure with characteristic narrow and wide grooves [8] [9]. The 2023 crystal structure of the HRAS i-motif (iHRAS, PDB ID: 8DHC) revealed a complex double-hairpin dimer (Figure 1). This structure contains six intercalated C•CH⁺ base pairs forming the core, extended by a G-G base pair and cytosine stacking interactions. The topology is stabilized by extensive non-canonical base pairing in the connecting loops, explaining its stability under near-physiological conditions [9].
Table 1: Structural Features of HRAS i-Motif (PDB 8DHC)
Parameter | Description |
---|---|
Topology | Antiparallel double hairpin dimer |
C•CH⁺ Base Pairs | 6 intercalated pairs forming core |
Additional Stabilizers | G-G base pair, cytosine stacking |
Loop Structures | Canonical/non-canonical base pairing in connecting regions and terminal loops |
Resolution | 2.02 Å |
i-Motif folding exhibits exquisite pH sensitivity due to the requirement for partial cytosine protonation. The HRAS i-motif (hras-1Y) undergoes folding transitions at pH ~6.3 under molecular crowding conditions (40% PEG-300), significantly closer to physiological pH than the transition pH of ~5.9 observed in dilute solutions [3]. Molecular crowding agents like PEG-300 mimic the intracellular environment by excluding water volume and promoting compact DNA folding through excluded volume effects. This crowding effect effectively shifts the pKₐ of cytosine protonation, enabling i-motif stability at near-neutral pH values relevant to cellular conditions [8] [3]. Negative supercoiling generated during transcription further stabilizes i-motif formation in promoter regions by facilitating DNA unwinding [3] [8].
The stability of i-motifs is governed by multiple factors beyond pH:
Under simulated cellular conditions (molecular crowding, pH ~6.8, physiological ion concentrations), the HRAS i-motif demonstrates sufficient thermodynamic stability (ΔG ~ -8 kcal/mol) to persist as a biologically relevant structure [3] [8].
i-Motifs are enriched in promoter regions of key oncogenes, functioning as dynamic regulatory elements. The HRAS promoter contains two adjacent i-motif forming regions (hras-1Y and hras-2Y) positioned upstream of major transcription start sites. These elements exhibit pH-dependent folding at physiologically relevant pH (6.3-6.7) under crowding conditions [3]. Chromatin immunoprecipitation (ChIP) studies confirm that heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) binds to these i-motifs in vivo. Knockdown of hnRNP A1 in T24 bladder cancer cells reduces HRAS transcript levels to 44 ± 5% of controls, demonstrating functional significance in oncogene regulation [3]. This regulatory mechanism extends beyond HRAS to promoters of other oncogenes including BCL-2, c-MYC, VEGF, and KRAS [4] [7] [10].
The HRAS promoter exemplifies a bidirectional G-quadruplex/i-motif transcriptional switch:
This switch mechanism is evolutionarily conserved and responsive to cellular conditions. The dynamic equilibrium between duplex DNA, G4, and i-motif conformations provides a sophisticated regulatory layer for oncogene expression. Proteins like MAZ (Myc-associated zinc finger protein) and hnRNP A1 recognize these non-B DNA structures, acting as molecular interpreters of the structural code embedded in promoter sequences [3] [8].
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